4-(Aminomethyl)-2,6-dimethylaniline 4-(Aminomethyl)-2,6-dimethylaniline
Brand Name: Vulcanchem
CAS No.: 917388-67-1
VCID: VC3248164
InChI: InChI=1S/C9H14N2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,5,10-11H2,1-2H3
SMILES: CC1=CC(=CC(=C1N)C)CN
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol

4-(Aminomethyl)-2,6-dimethylaniline

CAS No.: 917388-67-1

Cat. No.: VC3248164

Molecular Formula: C9H14N2

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

4-(Aminomethyl)-2,6-dimethylaniline - 917388-67-1

Specification

CAS No. 917388-67-1
Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
IUPAC Name 4-(aminomethyl)-2,6-dimethylaniline
Standard InChI InChI=1S/C9H14N2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,5,10-11H2,1-2H3
Standard InChI Key DDWHVGXUKKJOMM-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1N)C)CN
Canonical SMILES CC1=CC(=CC(=C1N)C)CN

Introduction

Basic Properties and Identification

4-(Aminomethyl)-2,6-dimethylaniline is an organic compound with a molecular formula of C9H14N2 and a molecular weight of 150.22 g/mol. Its structure consists of an aminomethyl group (-CH2NH2) attached to a dimethylaniline core, specifically with methyl groups at positions 2 and 6 of the aromatic ring. This compound is characterized by the presence of two amine functional groups: a primary amine (-NH2) directly attached to the aromatic ring and another primary amine at the end of the aminomethyl group.

The table below summarizes the key identifiers and properties of 4-(Aminomethyl)-2,6-dimethylaniline:

PropertyValue
CAS Registry Number917388-67-1
IUPAC Name4-(aminomethyl)-2,6-dimethylaniline
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Standard InChIInChI=1S/C9H14N2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,5,10-11H2,1-2H3
Standard InChIKeyDDWHVGXUKKJOMM-UHFFFAOYSA-N
SMILESCC1=CC(=CC(=C1N)C)CN
Canonical SMILESCC1=CC(=CC(=C1N)C)CN
PubChem Compound ID45116638

Physical and Chemical Characteristics

Synthesis Methods

The synthesis of 4-(Aminomethyl)-2,6-dimethylaniline typically follows a specific pathway involving the reaction of 2,6-dimethylaniline with formaldehyde in the presence of an acid catalyst. This reaction follows the principles of electrophilic aromatic substitution, where the formaldehyde serves as the electrophile attacking the activated aromatic ring.

General Synthetic Route

The synthesis process generally involves the following steps:

  • Reaction of 2,6-dimethylaniline with formaldehyde in acidic conditions

  • Formation of an intermediate hydroxymethyl compound

  • Conversion to the aminomethyl derivative

  • Optional formation of the dihydrochloride salt for stability and ease of handling

This synthetic approach takes advantage of the electron-rich nature of the aromatic ring in 2,6-dimethylaniline, which directs the formaldehyde to the para position relative to the amine group.

Alternative Synthesis Approaches

While the primary synthesis route involves direct reaction with formaldehyde, alternative approaches might involve:

  • Reduction of corresponding nitrile or amide precursors

  • Functional group interconversion from related compounds

  • Protection-deprotection strategies for selective functionalization

These alternative methods could provide more selective synthesis routes depending on the specific application requirements and available starting materials.

Applications and Research Findings

4-(Aminomethyl)-2,6-dimethylaniline has demonstrated versatility across several application domains due to its unique chemical structure and reactivity profile.

Material Science Applications

In material science, 4-(Aminomethyl)-2,6-dimethylaniline may contribute to the development of advanced materials through its ability to form covalent bonds via both amine functional groups. Potential applications include:

  • Polymer cross-linking agents

  • Adhesive components

  • Specialty coatings

  • Composite materials reinforcement

The dimethyl substitution pattern on the aromatic ring can impart specific physical properties to resulting materials, including thermal stability and mechanical strength.

Organic Synthesis Applications

As a precursor in organic synthesis, 4-(Aminomethyl)-2,6-dimethylaniline enables the creation of more complex molecular architectures. Its utility stems from:

  • The differential reactivity of the two amine groups

  • The steric influence of the methyl groups

  • The electronic properties of the substituted aromatic system

  • The potential for selective functionalization

These characteristics make it a valuable intermediate in multi-step synthetic pathways toward complex target molecules.

Comparison with Similar Compounds

Understanding the relationship between 4-(Aminomethyl)-2,6-dimethylaniline and structurally related compounds provides valuable context for its applications and properties.

Structural Analogues

Several structural analogues exist with variations in substitution patterns:

  • 4-(Aminomethyl)aniline - lacks the methyl groups at positions 2 and 6

  • 2,6-Dimethylaniline - lacks the aminomethyl group at position 4

  • 4-(Aminomethyl)-2-methylaniline - has only one methyl group at position 2

The presence or absence of these substituents significantly affects the chemical reactivity, physical properties, and potential applications of these compounds.

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